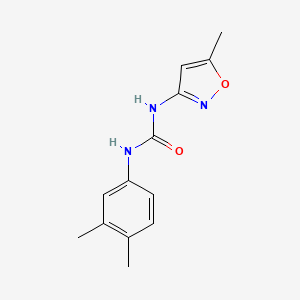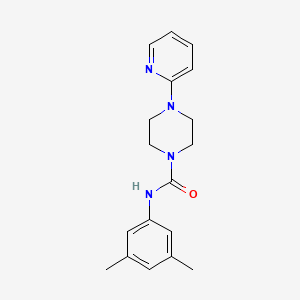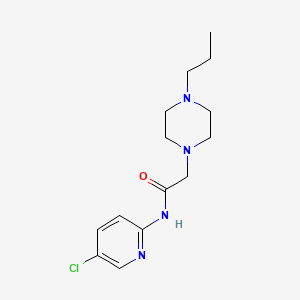![molecular formula C4H2N10O B5275081 5-[4-(2H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-YL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B5275081.png)
5-[4-(2H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-YL]-2H-1,2,3,4-TETRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-YL]-2H-1,2,3,4-TETRAZOLE: is a complex organic compound that features a unique combination of tetrazole and oxadiazole rings. These heterocyclic structures are known for their stability and reactivity, making the compound of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(2H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-YL]-2H-1,2,3,4-TETRAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing azide and nitrile groups in the presence of a catalyst such as copper(I) chloride. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the tetrazole and oxadiazole rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole and oxadiazole rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, the compound’s stability and reactivity make it useful in the study of enzyme interactions and as a probe in biochemical assays.
Industry: In industrial applications, the compound is used in the production of high-energy materials, such as explosives and propellants, due to its high nitrogen content and stability .
Mechanism of Action
The mechanism by which 5-[4-(2H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-YL]-2H-1,2,3,4-TETRAZOLE exerts its effects involves interactions with various molecular targets. The tetrazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
5-Phenyl-1,2,3,4-Tetrazole: Similar in structure but lacks the oxadiazole ring.
1,2,5-Oxadiazole-3-Carboxylic Acid: Contains the oxadiazole ring but not the tetrazole ring.
Uniqueness: The combination of tetrazole and oxadiazole rings in 5-[4-(2H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-YL]-2H-1,2,3,4-TETRAZOLE provides unique stability and reactivity, making it more versatile in various applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
3,4-bis(2H-tetrazol-5-yl)-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N10O/c5-3(6-12-11-5)1-2(10-15-9-1)4-7-13-14-8-4/h(H,5,6,11,12)(H,7,8,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRYLPSLZVGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C2=NNN=N2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(1-acetyl-L-prolyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5275002.png)
![4-[1-(2,6-dimethoxypyridin-3-yl)-1H-imidazol-2-yl]-2-ethylpyrimidine](/img/structure/B5275013.png)
![METHYL 2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETATE](/img/structure/B5275020.png)

![N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide](/img/structure/B5275039.png)
![(3,4-dimethoxyphenyl)[1-(5-ethyl-2-methylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5275047.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE](/img/structure/B5275054.png)


![4-(1-isopropyl-1H-imidazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5275059.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea](/img/structure/B5275060.png)
![1'-[2-(3-pyrrolidinyl)benzoyl]spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B5275073.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5275097.png)
